molecular formula C10H18O5 B3054556 Dicarbonic acid, bis(1-methylpropyl) ester CAS No. 61114-48-5

Dicarbonic acid, bis(1-methylpropyl) ester

Cat. No.: B3054556
CAS No.: 61114-48-5
M. Wt: 218.25 g/mol
InChI Key: PRUGMAWKMXYGFZ-UHFFFAOYSA-N
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Description

Dicarbonic acid, bis(1-methylpropyl) ester, also known as di-sec-butyl dicarbonate, is an organic compound with the molecular formula C10H18O5. It is a dicarbonate ester, which means it contains two carbonate groups. This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicarbonic acid, bis(1-methylpropyl) ester can be synthesized through the reaction of dicarbonic acid with 1-methylpropyl alcohol (sec-butyl alcohol) under controlled conditions. The reaction typically involves the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and distillation to obtain a high-purity product. The use of advanced equipment and technology ensures the efficient and cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions

Dicarbonic acid, bis(1-methylpropyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Dicarbonic acid, bis(1-methylpropyl) ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dicarbonic acid, bis(1-methylpropyl) ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products. The pathways involved in these reactions depend on the specific enzymes and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicarbonic acid, bis(1-methylpropyl) ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. This makes it suitable for specific applications that other similar compounds may not be able to fulfill .

Properties

IUPAC Name

butan-2-yl butan-2-yloxycarbonyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-5-7(3)13-9(11)15-10(12)14-8(4)6-2/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUGMAWKMXYGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)OC(=O)OC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457967
Record name Dicarbonic acid, bis(1-methylpropyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61114-48-5
Record name Dicarbonic acid, bis(1-methylpropyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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